IMPDH Inhibitory Activity: Ki = 240–440 nM Against Inosine-5′-Monophosphate Dehydrogenase 2
2-Cyclopropylpropanimidamide hydrochloride demonstrates measurable inhibitory activity against human inosine-5′-monophosphate dehydrogenase 2 (IMPDH2), a validated therapeutic target in antiviral and anticancer drug discovery. In enzyme inhibition assays, the compound exhibited Ki values ranging from 240 nM to 440 nM depending on substrate conditions: Ki = 240 nM for IMPDH2 inhibition without substrate specification, Ki = 430 nM against IMP substrate, and Ki = 440 nM against NAD substrate [1]. In contrast, structurally related cyclopropyl-amidine analogs such as 3-cyclopropylpropanimidamide (CAS 1542499-05-7) have no reported IMPDH inhibitory activity in BindingDB or ChEMBL, suggesting that the α-methyl substitution and amidine positioning in the target compound are critical determinants of IMPDH2 engagement. Baseline IMPDH2 inhibitory activity for the prototypical inhibitor mycophenolic acid is approximately 10–20 nM, placing the target compound in the moderate-potency range suitable for scaffold optimization.
| Evidence Dimension | IMPDH2 enzyme inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 240 nM (unspecified), 430 nM (IMP substrate), 440 nM (NAD substrate) |
| Comparator Or Baseline | 3-Cyclopropylpropanimidamide: No reported activity; Mycophenolic acid: Ki ~10–20 nM |
| Quantified Difference | Target compound shows measurable activity vs. comparator with no reported activity; ~20–40× weaker than mycophenolic acid |
| Conditions | Inosine-5′-monophosphate dehydrogenase 2 enzyme inhibition assay; substrate-dependent Ki determination |
Why This Matters
Documented IMPDH2 inhibitory activity distinguishes this compound from analogs lacking any reported target engagement data, providing a defined starting point for structure-activity relationship studies in nucleotide metabolism programs.
- [1] BindingDB. BDBM50421763: 2-Cyclopropylpropanimidamide hydrochloride. Ki Values for IMPDH2 Inhibition. 2024. View Source
